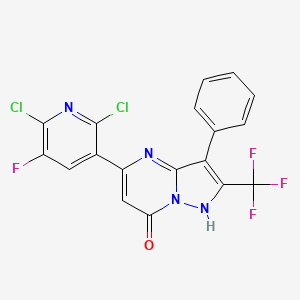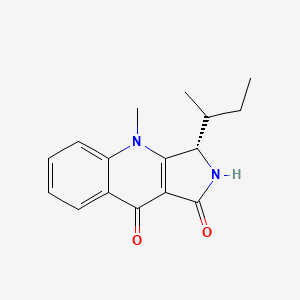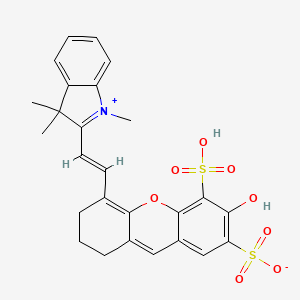
RG7800
Overview
Description
RG7800 is a small molecule compound that has been investigated for its potential in treating spinal muscular atrophy, a genetic disorder caused by the mutation or deletion of the survival of motor neuron gene 1. This compound functions as a splicing modifier for the survival of motor neuron 2 gene, which can lead to increased levels of survival of motor neuron protein in the nervous system, muscles, and other tissues .
Mechanism of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
RG7800 works by modulating the alternative splicing of the SMN2 gene to increase the levels of functional SMN protein . It interacts with the RNA components of the spliceosome, the complex responsible for removing introns from pre-mRNA . By promoting the inclusion of exon 7 in SMN2 mRNA, this compound generates full-length mRNA .
Cellular Effects
This compound has been shown to increase SMN protein levels in the nervous system, muscles, and other tissues . This is achieved by modifying the splicing of the SMN2 gene to stimulate the production of full-length SMN mRNA . The increase in SMN protein levels can have a significant impact on cell function, particularly in cells affected by SMA .
Molecular Mechanism
The molecular mechanism of this compound involves the modulation of SMN2 gene splicing. By promoting the inclusion of exon 7 in SMN2 mRNA, this compound increases the production of full-length SMN mRNA . This leads to an increase in the levels of functional SMN protein, which is critical for motor neuron survival .
Temporal Effects in Laboratory Settings
In SMA mouse models, treatment with this compound has shown a clear dose-dependent increase in SMN protein levels . Over time, this leads to a dose-dependent increase in survival, with approximately 80-90% of mice surviving beyond a certain point when the study is terminated .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated a favorable drug metabolism and pharmacokinetic profile with good oral bioavailability . The effects of this compound vary with different dosages, with a clear dose-dependent increase in SMN protein levels observed .
Metabolic Pathways
The metabolic pathways of this compound involve its role as a splicing modifier of the SMN2 gene . It interacts with the RNA components of the spliceosome to modulate the alternative splicing of SMN2, leading to an increase in the production of full-length SMN mRNA .
Transport and Distribution
This compound is an orally available small molecule, allowing it to be easily transported and distributed within cells and tissues . Its ability to increase SMN protein levels in various tissues suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its role as a splicing modifier of the SMN2 gene, it is likely that it localizes to the nucleus where splicing occurs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RG7800 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reactions, optimizing reaction conditions, and ensuring that the final product meets stringent quality control standards. The exact methods used in industrial production are proprietary and not publicly available .
Chemical Reactions Analysis
Types of Reactions
RG7800 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while reduction may lead to the formation of reduced derivatives .
Scientific Research Applications
Chemistry: As a splicing modifier, RG7800 has been used in studies to understand the mechanisms of gene splicing and its regulation.
Biology: this compound has been used in research to study the effects of increased survival of motor neuron protein levels on cellular functions and survival.
Medicine: this compound has been investigated as a potential therapeutic agent for spinal muscular atrophy, with studies showing its ability to increase survival of motor neuron protein levels in the nervous system, muscles, and other tissues.
Comparison with Similar Compounds
Similar Compounds
RG7916: Another splicing modifier for the survival of motor neuron 2 gene, currently in clinical development.
Risdiplam: A selective survival of motor neuron 2 gene splicing modifier that has shown promise in clinical trials
Uniqueness of RG7800
This compound is unique in its ability to increase survival of motor neuron protein levels through the modification of gene splicing. While similar compounds like RG7916 and risdiplam also target the same pathway, this compound has shown distinct pharmacokinetic and pharmacodynamic profiles in preclinical and clinical studies .
Properties
IUPAC Name |
2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-5-19-22-11-21(27-30(22)13-16(3)25-19)20-12-23(31)29-14-18(10-15(2)24(29)26-20)17-6-8-28(4)9-7-17/h10-14,17H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFRQCMDLBNZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN2C1=CC(=N2)C3=CC(=O)N4C=C(C=C(C4=N3)C)C5CCN(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for RG7800 in treating Spinal Muscular Atrophy (SMA)?
A1: this compound (2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) acts as a small molecule modifier of survival motor neuron 2 (SMN2) pre-mRNA splicing. [] SMA is caused by mutations or deletions in the SMN1 gene, leading to a deficiency of the survival motor neuron (SMN) protein. SMN2, a paralogous gene, can partially compensate for SMN1 loss, but its primary mRNA transcript often undergoes alternative splicing, excluding exon 7 and resulting in a truncated, less stable SMN protein. This compound promotes the inclusion of exon 7 in the SMN2 mRNA, increasing the production of full-length, functional SMN protein. [] This increase in functional SMN protein has the potential to improve motor neuron function and survival in SMA patients. [, ]
Q2: What is the safety profile of this compound in patients with SMA?
A2: Safety data on this compound comes from clinical trials like JEWELFISH (NCT03032172) which included patients previously treated with other SMA therapies. [, ] While the studies have not reported drug-related safety findings leading to withdrawal, complete safety profiles are still under investigation. [, ] Further research is ongoing to thoroughly understand the long-term safety and potential adverse effects of this compound.
Q3: Are there any biomarkers being explored to monitor this compound treatment response?
A4: While the increase in full-length SMN protein serves as a direct pharmacodynamic marker of this compound activity, [, , ] researchers are actively investigating additional biomarkers to predict treatment efficacy, monitor response, and identify potential adverse effects. This may involve assessing motor neuron health, muscle function, and other downstream effects of increased SMN protein levels.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)
![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)





![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)




